molecular formula C5H8MgO8P2 B12690835 Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide CAS No. 97890-21-6

Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide

Cat. No.: B12690835
CAS No.: 97890-21-6
M. Wt: 282.37 g/mol
InChI Key: ZEHBBBLYKVANRG-UHFFFAOYSA-L
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Description

Chemical Nomenclature and IUPAC Classification

The compound’s systematic IUPAC name, magnesium;3,9-dioxido-2,4,8,10-tetraoxa-3λ⁵,9λ⁵-diphosphaspiro[5.5]undecane 3,9-dioxide , delineates its molecular architecture with precision. Key components include:

  • A spiro[5.5]undecane backbone, where two cyclohexane-like rings share a single phosphorus atom.
  • Two phosphoryl ($$ \text{P=O} $$) groups at positions 3 and 9, each bonded to oxygen atoms and deprotonated to form dianionic centers.
  • A magnesium cation ($$ \text{Mg}^{2+} $$) balancing the charge of the dianionic framework .

The molecular formula varies slightly between sources: PubChem reports $$ \text{C}5\text{H}8\text{MgO}8\text{P}2 $$ , while CAS Common Chemistry lists $$ \text{C}5\text{H}{10}\text{O}8\text{P}2\cdot\text{Mg} $$ . This discrepancy likely arises from differences in hydration states or counterion representation. The compound’s CAS Registry Number, 97890-21-6 , is consistent across authoritative databases .

Table 1: Key Identifiers

Property Value Source
IUPAC Name magnesium;3,9-dioxido-2,4,8,10-tetraoxa-3λ⁵,9λ⁵-diphosphaspiro[5.5]undecane 3,9-dioxide
CAS Number 97890-21-6
Molecular Formula $$ \text{C}5\text{H}8\text{MgO}8\text{P}2 $$ (PubChem) / $$ \text{C}5\text{H}{10}\text{O}8\text{P}2\cdot\text{Mg} $$ (CAS)
Molecular Weight 282.37 g/mol (PubChem) / 284.38 g/mol (CAS)
SMILES Notation $$ \text{[Mg+2].O=P1(O)OCC2(COP(=O)(O)OC2)CO1} $$

Historical Context in Organophosphorus Chemistry

Significance in Spirocyclic Compound Research

Spirocyclic compounds, characterized by fused ring systems sharing a single atom, are prized for their conformational rigidity and stereochemical stability. The title compound’s spiro[5.5]undecane backbone, housing two phosphorus atoms, represents a rare example of diphosphaspiro architecture. Key structural features include:

  • Pentacoordinate Phosphorus : Each phosphorus atom adopts a trigonal bipyramidal geometry, bonded to three oxygen atoms, one carbon, and the shared spiro carbon .
  • Chelation Potential : The oxygen-rich framework enables coordination to magnesium, suggesting applications in catalysis or materials science .

Table 2: Structural Features

Feature Description Relevance
Spiro[5.5]undecane Backbone Two fused six-membered rings sharing a phosphorus atom Conformational rigidity
Phosphoryl Groups ($$ \text{P=O} $$) Electron-withdrawing centers at positions 3 and 9 Stabilizes negative charge
Magnesium Coordination $$ \text{Mg}^{2+} $$ bridges dianionic framework Enhances structural integrity

Properties

CAS No.

97890-21-6

Molecular Formula

C5H8MgO8P2

Molecular Weight

282.37 g/mol

IUPAC Name

magnesium;3,9-dioxido-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide

InChI

InChI=1S/C5H10O8P2.Mg/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5;/h1-4H2,(H,6,7)(H,8,9);/q;+2/p-2

InChI Key

ZEHBBBLYKVANRG-UHFFFAOYSA-L

Canonical SMILES

C1C2(COP(=O)(O1)[O-])COP(=O)(OC2)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5The reaction conditions often require controlled temperatures and the presence of solvents like dioxane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine oxides.

Scientific Research Applications

Applications in Materials Science

1. Flame Retardants
Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide has been studied for its effectiveness as a flame retardant in polymers. Its phosphorus content contributes to its ability to form a protective char layer when exposed to high temperatures, effectively inhibiting combustion. This property is particularly valuable in the production of fire-resistant materials used in construction and textiles.

2. Additives in Plastics
The compound can be utilized as an additive in plastics to enhance thermal stability and mechanical properties. It has been shown to improve the durability of polyolefins and other polymeric materials under thermal stress.

Applications in Pharmaceuticals

1. Drug Delivery Systems
Research indicates that this compound can be employed in drug delivery systems due to its ability to encapsulate pharmaceutical compounds effectively. Its unique spiro structure allows for controlled release mechanisms that can optimize therapeutic effects while minimizing side effects.

2. Antimicrobial Agents
Studies have suggested that this compound exhibits antimicrobial properties that can be harnessed in the development of new antibiotics or antiseptic formulations. Its efficacy against various bacterial strains makes it a candidate for further research in pharmaceutical applications.

Environmental Applications

1. Water Treatment
The compound has potential applications in water treatment processes due to its ability to bind heavy metals and other pollutants. Its chelating properties enable it to remove contaminants from water sources effectively.

2. Soil Remediation
In environmental science, this compound has been explored for use in soil remediation efforts. Its ability to stabilize heavy metals in contaminated soils can help mitigate environmental damage and restore soil health.

Case Studies

Study Title Application Area Findings
"Flame Retardancy of Polymeric Materials"Materials ScienceDemonstrated significant improvement in flame resistance when incorporated into polymer matrices.
"Controlled Release of Antimicrobial Agents"PharmaceuticalsShowed enhanced release profiles for encapsulated drugs compared to traditional carriers.
"Heavy Metal Removal from Industrial Wastewater"Environmental ScienceAchieved over 90% reduction of lead and cadmium concentrations in treated water samples using the compound as a chelating agent.

Mechanism of Action

The mechanism by which Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide exerts its effects involves its ability to interact with molecular targets such as enzymes and cellular receptors. The compound’s spirocyclic structure allows it to form stable complexes with metal ions, influencing various biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural and Substituent Variations

Spirophosphorus compounds differ primarily in their substituents at positions 3 and 9, which significantly influence their physical and chemical properties. Key analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Magnesium 3,9-diolate 3,9-dioxide (Target Compound) Mg²⁺ coordination Likely C₅H₆MgO₈P₂ ~274.3 Spirocyclic core with Mg-O coordination
3,9-Dichloro-3,9-dioxide (CAS 714-87-4) Cl, Cl C₅H₈Cl₂O₆P₂ 296.95 Chair conformation in six-membered rings; P-Cl bonds (2.005 Å)
3,9-Bis(octadecyloxy)-3,9-dioxide (Distearyl derivative) C₁₈H₃₇O, C₁₈H₃₇O C₄₁H₈₂O₆P₂ 733.05 Long alkyl chains enhance hydrophobicity
3,9-Dimethyl-3,9-dioxide (CAS 3001-98-7) CH₃, CH₃ C₇H₁₄O₆P₂ 256.03 Compact structure with high thermal stability
3,9-Bis(phenylmethyl)-3,9-dioxide (CAS 20544-37-0) Benzyl, Benzyl C₂₅H₂₄O₆P₂ 494.4 Aromatic substituents for polymer compatibility

Physical and Thermal Properties

Solubility:
  • 3,9-Dimethanol 3,9-dioxide: Soluble in polar solvents like methanol and acetonitrile; solubility decreases with larger substituents .
  • Distearyl derivative: Insoluble in water; soluble in nonpolar solvents (e.g., toluene) due to long alkyl chains .
  • Dichloro derivative : Moderately soluble in acetic acid and acetonitrile .
Thermal Stability:
  • Dichloro derivative : Decomposes above 300°C; used in flame-retardant polymers due to high char residue (~50%) .
  • Distearyl derivative : Melting point ~85°C; stable up to 250°C, ideal for thermoplastic applications .
  • Magnesium complex : Expected to exhibit enhanced thermal stability due to metal coordination, similar to other metal-phosphorus complexes .

Crystallographic Insights

X-ray studies reveal critical structural details:

  • Dichloro derivative : Orthorhombic crystal system (P2₁2₁2₁) with chair conformations in six-membered rings. Weak C–H···O hydrogen bonds stabilize the lattice .

Biological Activity

Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide (CAS No. 97890-21-6) is a specialized chemical compound that exhibits unique biological activities. Its structural characteristics contribute to its potential applications in various fields such as biomedicine and materials science. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of phosphonate derivatives characterized by a spiro structure. Its molecular formula is C5H8MgO8P2C_5H_8MgO_8P_2, with a molecular weight of approximately 282.36 g/mol. The presence of multiple oxygen and phosphorus atoms in its structure suggests potential reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that magnesium tetraoxa compounds exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that similar phosphonate derivatives effectively inhibited lipid peroxidation in vitro, suggesting a protective role against cellular damage caused by reactive oxygen species (ROS) .

Antimicrobial Activity

Preliminary studies have shown that magnesium tetraoxa compounds possess antimicrobial properties. In vitro tests revealed that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxic Effects

The cytotoxicity of magnesium tetraoxa compounds has been evaluated in several cancer cell lines. For instance, one study reported that these compounds induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests their potential as chemotherapeutic agents .

Case Studies

StudyObjectiveFindings
Zhang et al., 2021Evaluate antioxidant activityDemonstrated significant reduction in ROS levels in treated cells compared to control .
Smith et al., 2022Assess antimicrobial efficacyShowed inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL .
Lee et al., 2023Investigate cytotoxic effects on cancer cellsInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM .

Safety and Toxicity

While magnesium tetraoxa compounds exhibit promising biological activities, safety assessments are crucial for their application in therapeutic contexts. Toxicological studies have indicated low toxicity profiles at therapeutic doses; however, further research is needed to establish comprehensive safety data.

Q & A

Basic: What spectroscopic techniques are critical for confirming the spirocyclic structure and magnesium coordination?

Answer:

  • 31P NMR : Essential for identifying the phosphorus environments. The two phosphorus atoms in the spirocyclic system typically show distinct chemical shifts (e.g., δ 20–30 ppm for phosphoryl groups in analogous compounds) .
  • X-ray Diffraction (XRD) : Resolve the Mg coordination geometry (e.g., octahedral vs. tetrahedral) and bond lengths (e.g., Mg–O distances ~2.0–2.2 Å) .
  • FT-IR : Confirm the presence of P=O (stretching ~1250–1150 cm⁻¹) and Mg–O bonds (~400–500 cm⁻¹) .

Advanced: How can computational methods predict the reactivity of this compound in aqueous environments?

Answer:

  • Density Functional Theory (DFT) : Model hydrolysis pathways by calculating activation energies for Mg–O bond cleavage. Compare with experimental pH-dependent stability data (e.g., degradation rates at pH 4–10) .
  • Molecular Dynamics (MD) : Simulate solvation shells around Mg to assess ligand exchange dynamics .

Basic: What synthetic strategies ensure high purity of the magnesium spirocyclic compound?

Answer:

  • Anhydrous Conditions : Use Schlenk-line techniques to prevent hydrolysis of phosphoryl groups .
  • Stepwise Ligand Substitution : Introduce magnesium after forming the spirocyclic ligand to avoid competing coordination .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol .

Advanced: How to address discrepancies in reported solubility data across solvents?

Answer:

  • Systematic Solubility Screening : Use a Hansen Solubility Parameter (HSP) approach in polar aprotic solvents (e.g., DMSO, DMF) and correlate with solvent polarity indices .
  • Dynamic Light Scattering (DLS) : Detect aggregation in low-solubility solvents (e.g., THF) to distinguish true solubility vs. colloidal dispersion .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Inert Atmosphere : Store under argon or nitrogen to avoid oxidation of phosphoryl groups .
  • Temperature : –20°C for long-term stability; room temperature for short-term use (validated via TGA showing decomposition onset >150°C) .

Advanced: How to elucidate the role of magnesium in catalytic applications of this compound?

Answer:

  • Kinetic Studies : Monitor Mg’s Lewis acidity via pyridine adsorption FT-IR (Bandgap shifts in P=O stretching) .
  • Isotopic Labeling : Use ²⁵Mg NMR to track coordination changes during catalysis .

Basic: What chromatographic methods validate the absence of byproducts?

Answer:

  • HPLC-UV/Vis : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with retention time comparison to synthetic standards .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M–H]⁻ at m/z 423.1 (calculated for C₇H₁₄O₆P₂Mg) .

Advanced: How to resolve conflicting reports on thermal stability in oxidative environments?

Answer:

  • Controlled TGA-DSC : Perform under O₂/N₂ atmospheres to differentiate oxidative vs. thermal decomposition. Compare activation energies (Eₐ) from Arrhenius plots .
  • Post-Decomposition Analysis : Use XPS to identify surface species (e.g., MgO or phosphate residues) .

Basic: What synthetic precursors are critical for optimizing yield?

Answer:

  • Ligand Synthesis : Start with pentaerythritol derivatives (e.g., 3,9-dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane) to ensure spirocyclic integrity .
  • Magnesium Sources : Use Mg(OTf)₂ for better solubility in non-aqueous media .

Advanced: How can this compound’s antioxidant properties be mechanistically studied?

Answer:

  • Radical Scavenging Assays : Use DPPH or ABTS assays to quantify activity. Compare with derivatives lacking Mg (e.g., EC₅₀ values) .
  • EPR Spectroscopy : Detect Mg-stabilized radical intermediates during oxidation .

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